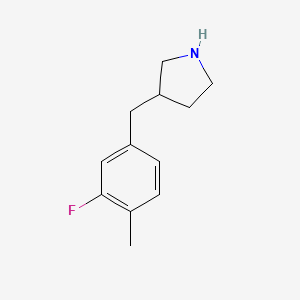
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrFN.ClH. It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorophenol with ethylene oxide to form 2-(2-bromo-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-bromo-4-fluorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyethanamine derivatives.
科学的研究の応用
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
- 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C8H10BrClFNO |
|---|---|
分子量 |
270.52 g/mol |
IUPAC名 |
2-(2-bromo-4-fluorophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChIキー |
VFRNAFVQWWVXHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)OCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)






![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)



![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)

